molecular formula C41H70N16O16S B13402978 SNAP-8(Acetyl Glutamyl Heptapeptide-3)

SNAP-8(Acetyl Glutamyl Heptapeptide-3)

Cat. No.: B13402978
M. Wt: 1075.2 g/mol
InChI Key: KMACPCJUCHVVGP-UHFFFAOYSA-N
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Description

Contextualization within Neurotransmitter Inhibitor Peptides

Acetyl Glutamyl Heptapeptide-3 (SNAP-8) is classified as a neurotransmitter inhibitor peptide. creative-peptides.comnih.gov This category of peptides functions by interfering with the signaling processes at the neuromuscular junction, the point of communication between a motor neuron and a muscle fiber. polarispeptides.com The primary mechanism of these peptides involves the modulation of neurotransmitter release, specifically acetylcholine (B1216132), which is the principal chemical messenger responsible for triggering muscle contractions. nbinno.combkherb.com

SNAP-8 operates by mimicking the N-terminal end of a key protein called SNAP-25 (Synaptosomal-associated protein of 25 kDa). creative-peptides.comcorepeptides.com By doing so, it acts as a competitive inhibitor, vying for a position within the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor) complex. nih.govnbinno.com The SNARE complex, a ternary structure formed by the proteins VAMP, Syntaxin (B1175090), and SNAP-25, is essential for the fusion of vesicles containing neurotransmitters with the presynaptic membrane. corepeptides.comcellbone.com By competing with the native SNAP-25 protein, SNAP-8 destabilizes the formation of a functional SNARE complex. creative-peptides.comyourharlow.com This disruption hinders the efficient release of acetylcholine into the synapse, leading to an attenuation of muscle contraction. creative-peptides.comcorepeptides.com This targeted interference with neurotransmitter exocytosis places SNAP-8 firmly within the functional class of neurotransmitter inhibitor peptides. biotechpeptides.com

Academic Significance and Research Trajectory in Cellular Communication Modulation

The academic significance of SNAP-8 lies in its precise mechanism of action, which makes it a valuable tool for studying the modulation of cellular communication, particularly in the context of neuronal signaling. Research into SNAP-8 builds upon the foundational work on its precursor, acetyl hexapeptide-3 (B12377308) (Argireline), which first established the concept of using a peptide fragment of SNAP-25 to inhibit the SNARE complex. nih.govcellbone.comtaylorandfrancis.com

The research trajectory has focused on enhancing the efficacy of this inhibitory action. SNAP-8 was developed as an elongation of Argireline, with the addition of two amino acids. polarispeptides.comcellbone.com This structural modification was investigated for its potential to increase the peptide's ability to disrupt the SNARE complex. cellbone.com Studies have explored its competitive binding and the resulting destabilization of the protein complex, which prevents the full cascade of events necessary for neurotransmitter release. fmyykj.com In vitro and in vivo studies have been conducted to quantify this effect, with some research suggesting that SNAP-8 may be approximately 30% more active than its parent peptide. cellbone.com Clinical studies have demonstrated that this modulation of muscle contraction can reduce the depth of wrinkles caused by facial muscle movements. fmyykj.comhubmeded.com One study noted a maximal reduction in wrinkle depth of up to 63.13% in subjects. yourharlow.comfmyykj.com

Molecular Definition: The Octapeptide Sequence and its Acetylation

SNAP-8 is an octapeptide, meaning it is composed of a chain of eight amino acids. polarispeptides.com Its specific sequence is Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2. nih.govcorepeptides.comrssynthesis.com This sequence is a mimic of the N-terminal portion of the SNAP-25 protein. cellbone.comyourharlow.com

Table 1: Molecular Profile of Acetyl Glutamyl Heptapeptide-3 (SNAP-8)

Property Value
Common Name SNAP-8, Acetyl Octapeptide-3 oxfordpeptides.com
CAS Number 868844-74-0 rssynthesis.comoxfordpeptides.com
Amino Acid Sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 rssynthesis.comomizzur.com
Molecular Formula C₄₁H₇₀N₁₆O₁₆S bkherb.comoxfordpeptides.com

| Molecular Weight | ~1075.16 Da bkherb.comoxfordpeptides.com |

Table 2: Comparison of SNAP-8 and its Precursor Peptide

Feature Acetyl Hexapeptide-3 (Argireline) Acetyl Glutamyl Heptapeptide-3 (SNAP-8)
Peptide Length Hexapeptide (6 amino acids) biotechpeptides.com Octapeptide (8 amino acids) polarispeptides.com
Amino Acid Sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂ nih.govbiotechpeptides.com Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ nih.govcorepeptides.com
Mechanism Competes with SNAP-25 in the SNARE complex taylorandfrancis.com Competes with SNAP-25 in the SNARE complex creative-peptides.com

| Development | Foundational neurotransmitter inhibitor peptide cellbone.com | An elongation of Acetyl Hexapeptide-3 researchgate.netcellbone.com |

Table 3: List of Chemical Compounds

Compound Name
Acetyl Glutamyl Heptapeptide-3
SNAP-8
Acetylcholine
Acetyl Hexapeptide-3 (Argireline)
VAMP (Vesicle-associated membrane protein)
Syntaxin
SNAP-25 (Synaptosomal-associated protein of 25 kDa)
Glutamic Acid
Methionine
Glutamine
Arginine
Alanine
Aspartic Acid
Leuphasyl
Pentapeptide-3 (Vialox)
Palmitoyl (B13399708) Pentapeptide (Pal-KTTKS)
Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN-AKE®)
Pentapeptide-18

Properties

Molecular Formula

C41H70N16O16S

Molecular Weight

1075.2 g/mol

IUPAC Name

4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[(1-amino-3-carboxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49)

InChI Key

KMACPCJUCHVVGP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C

Origin of Product

United States

Molecular Mechanism of Action of Acetyl Glutamyl Heptapeptide 3

Competitive Inhibition of the Soluble N-ethylmaleimide-sensitive factor Activating protein REceptor (SNARE) Complex Formation

The primary action of Acetyl Glutamyl Heptapeptide-3 is the competitive inhibition of the SNARE complex, a critical group of proteins responsible for mediating the fusion of vesicles with the presynaptic membrane to release neurotransmitters. creative-peptides.comnaturestudy.co.za The SNARE complex is comprised of three key proteins: the vesicle-associated membrane protein (VAMP) or Synaptobrevin, found on the vesicle membrane, and Syntaxin (B1175090) and SNAP-25, located on the target plasma membrane. corepeptides.comembopress.org The assembly of these proteins into a tight, four-helix bundle pulls the vesicle and plasma membranes together, driving the fusion process necessary for exocytosis. embopress.org

Acetyl Glutamyl Heptapeptide-3 is an engineered octapeptide that structurally mimics the N-terminal domain of the SNAP-25 protein. creative-peptides.comcellbone.comnaturestudy.co.za This biomimetic design allows it to be recognized by the other proteins of the SNARE complex, namely Syntaxin and VAMP. corepeptides.com By occupying the spatial position and binding sites that native SNAP-25 would normally take, Acetyl Glutamyl Heptapeptide-3 acts as a direct competitive antagonist. creative-peptides.comci.guideacrosschem.com It competes with SNAP-25 for a position within the SNARE complex, thereby regulating and impeding its proper formation. creative-peptides.comcellbone.com

The assembly of the SNARE complex is a highly dynamic process, often described as a "zippering" mechanism that proceeds from the N-terminal to the C-terminal ends of the SNARE proteins. embopress.org This process brings the membranes into close apposition and provides the energy for fusion. embopress.org By competing with native SNAP-25, Acetyl Glutamyl Heptapeptide-3 interferes with this assembly. ci.guide Its presence leads to the formation of an unstable or non-functional SNARE complex. creative-peptides.comci.guideresearchgate.net This destabilization prevents the complex from completing its conformational changes, effectively arresting the vesicle fusion process and attenuating the release of neurotransmitters from the presynaptic terminal. creative-peptides.comcellbone.com

Modulation of Neurotransmitter Release

The direct consequence of SNARE complex destabilization by Acetyl Glutamyl Heptapeptide-3 is a reduction in the exocytosis of various neurotransmitters. This modulation is the foundation of its biological activity.

At the neuromuscular junction, the release of the neurotransmitter Acetylcholine (B1216132) is fundamental for muscle contraction. nih.govmdpi.com This release is a classic SNARE-dependent process. nih.gov Peptides that mimic domains of SNAP-25 have been shown to block neuronal cholinergic synaptic transmission. nih.gov By disrupting the SNARE complex, Acetyl Glutamyl Heptapeptide-3 inhibits the efficient release of Acetylcholine from motor neuron vesicles. corepeptides.comresearchgate.net This reduction in Acetylcholine at the synaptic cleft leads to an attenuation of muscle cell contraction. creative-peptides.com

The SNARE-dependent exocytosis mechanism is not limited to the neuromuscular junction. It is also essential for the release of other signaling molecules, such as catecholamines (e.g., adrenaline and noradrenaline), from neuroendocrine cells like bovine chromaffin cells. acrosschem.com Research on peptides that mimic SNAP-25 has demonstrated an inhibitory effect on Ca²⁺-dependent catecholamine release. nih.gov Acetyl Glutamyl Heptapeptide-3, through its interference with SNARE complex formation, has been shown to inhibit the release of catecholamines. acrosschem.com The potency of this inhibition can be quantified, providing a measure of the peptide's activity. cellbone.com

Interactive Data Table: Neurotransmitter Release Inhibition

The following table summarizes research findings on the inhibitory effects of Acetyl Glutamyl Heptapeptide-3 on the release of various neurotransmitters.

NeurotransmitterModel System/AssayConcentration% InhibitionReference
Glutamate (B1630785)In vitro assay1.5 mM43% nih.gov
CatecholaminesIn vitro chromaffin cell assayVaries (IC50)Potent Inhibition cellbone.comnih.gov
AcetylcholineInferred from muscle contraction studiesNot SpecifiedAttenuation corepeptides.comcreative-peptides.comresearchgate.net

Attenuation of Cellular Exocytic Processes

Acetyl Glutamyl Heptapeptide-3 functions as an antagonist to the normal processes of cellular exocytosis. By interfering with the core machinery of vesicle release, it effectively dampens the secretion of chemical messengers from the cell. This inhibitory action is the foundation of its biological effects.

The primary mechanism of action for Acetyl Glutamyl Heptapeptide-3 involves its structural similarity to the N-terminal end of SNAP-25 (Synaptosomal-Associated Protein of 25 kDa), a key protein in the SNARE complex. This molecular mimicry allows it to compete with the native SNAP-25 protein for a position within the complex.

The SNARE complex is a ternary structure composed of three main proteins:

Syntaxin: A target membrane SNARE (t-SNARE) located on the plasma membrane.

VAMP (Vesicle-Associated Membrane Protein) or Synaptobrevin: A vesicle SNARE (v-SNARE) found on the membrane of secretory vesicles.

SNAP-25: A t-SNARE that is anchored to the plasma membrane and links Syntaxin and Synaptobrevin.

The proper assembly of these proteins into a tight four-helix bundle provides the necessary energy to overcome the repulsive forces between the vesicle and the cell membrane, leading to their fusion and the subsequent release of the vesicle's contents.

Acetyl Glutamyl Heptapeptide-3 competitively inhibits the formation of this vital complex. csic.esnih.gov By occupying the space intended for SNAP-25, it introduces instability into the SNARE complex. This destabilization prevents the efficient fusion of vesicles with the presynaptic membrane, thereby attenuating the release of neurotransmitters, such as acetylcholine, into the synaptic cleft. researchgate.net The consequence of this reduced neurotransmitter release is a decrease in muscle contraction. elifesciences.org

Component of SNARE ComplexRole in ExocytosisEffect of Acetyl Glutamyl Heptapeptide-3
SNAP-25 Essential for the formation and stability of the SNARE complex, bridging the vesicle and plasma membranes.Competitively inhibits SNAP-25 from binding to the complex, leading to its destabilization.
Syntaxin A plasma membrane protein that forms part of the target for the secretory vesicle.The peptide's interference with SNAP-25 prevents the proper formation of the binary complex with Syntaxin.
VAMP/Synaptobrevin A vesicle-bound protein that "zips" the vesicle to the plasma membrane by interacting with SNAP-25 and Syntaxin.The destabilized complex is unable to efficiently engage with VAMP, thus inhibiting membrane fusion.

While the most extensively studied effects of Acetyl Glutamyl Heptapeptide-3 are in neuronal models due to its cosmetic applications in reducing expression wrinkles, the fundamental nature of the SNARE machinery suggests a broader potential for its activity in other cell types. SNARE-mediated exocytosis is a universal mechanism in eukaryotic cells for the secretion of a wide variety of substances, including hormones and cytokines.

Endocrine Cells: Research on peptides that mimic portions of the SNAP-25 protein has provided insights into their potential role in endocrine secretion. For instance, studies on chromaffin cells of the adrenal medulla, which are model endocrine cells, have shown that peptides patterned after the C-terminus of SNAP-25 can inhibit Ca²⁺-dependent exocytosis. csic.esnih.gov These peptides were found to block the docking of secretory vesicles at the plasma membrane. csic.es Furthermore, fragments of SNAP-25 have been demonstrated to inhibit insulin (B600854) secretion from pancreatic β-cells in laboratory settings. mdpi.com Although these studies did not specifically use Acetyl Glutamyl Heptapeptide-3, they support the principle that mimicking SNAP-25 can disrupt exocytosis in endocrine systems that rely on this protein.

Immune Cells: The process of exocytosis is also critical for immune function, involving the release of cytokines, chemokines, and cytotoxic granules from various immune cells. For example, mast cell degranulation, a key event in allergic reactions, is mediated by a SNARE complex, although it often involves different isoforms of the core proteins (e.g., SNAP-23 instead of SNAP-25). While the fundamental mechanism of SNARE-dependent fusion is conserved, direct research specifically investigating the effects of Acetyl Glutamyl Heptapeptide-3 on immune cell exocytosis is limited in the available scientific literature. However, the peptide has been theorized as a potential tool for studying the regulation of exocytosis in non-neuronal cells, such as those of the immune system. csic.es

Target Protein Interactions and Signaling Pathways

Direct Binding to SNAP-25 and Other SNARE Components (Syntaxin, Synaptobrevin/Vesicle-Associated Membrane Protein)

The primary mechanism of SNAP-8 involves its structural similarity to the N-terminal end of SNAP-25 (Synaptosomal-associated protein 25), a key protein in the SNARE complex. By mimicking this portion of SNAP-25, SNAP-8 acts as a competitive inhibitor, binding to the SNARE complex and thereby destabilizing it. creative-peptides.comfrontiersin.org This interference with the formation of a stable SNARE complex is the foundational step in its modulatory effects.

The SNARE complex is a ternary structure composed of SNAP-25, Syntaxin (B1175090), and Synaptobrevin (also known as Vesicle-Associated Membrane Protein or VAMP). creative-peptides.comfrontiersin.org The proper assembly of these proteins is essential for the fusion of vesicles with the presynaptic membrane, a prerequisite for the release of neurotransmitters. Research suggests that SNAP-8 occupies the binding sites on Syntaxin and Synaptobrevin that would normally be filled by SNAP-25, thus preventing the formation of a functional SNARE complex. frontiersin.org While the competitive nature of this interaction is well-established, specific binding affinity data (Kd values) from direct binding assays between SNAP-8 and individual SNARE components are not extensively reported in publicly available literature.

Binding Interactions of SNAP-8 with SNARE Complex Components
ComponentInteraction with SNAP-8Mechanism
SNAP-25Competitive InhibitionSNAP-8 mimics the N-terminal of SNAP-25, competing for its position in the SNARE complex.
SyntaxinBinding InterferenceSNAP-8 is hypothesized to occupy the binding site for SNAP-25 on Syntaxin.
Synaptobrevin (VAMP)Binding InterferenceSNAP-8 is believed to occupy the binding site for SNAP-25 on Synaptobrevin.

Role in Synaptic Transmission Modulation Research

By inhibiting the formation of the SNARE complex, SNAP-8 effectively modulates synaptic transmission. The primary consequence of this inhibition is the reduced release of neurotransmitters from the presynaptic neuron. A significant body of research has focused on its effect on the release of acetylcholine (B1216132), a key neurotransmitter involved in muscle contraction. The destabilization of the SNARE complex prevents the efficient fusion of synaptic vesicles containing acetylcholine with the neuronal membrane, leading to an attenuation of muscle contraction. creative-peptides.com

In vitro studies have provided quantitative data on the inhibitory effects of SNAP-8. For instance, one study demonstrated that a 1.5 mM concentration of SNAP-8 resulted in a 43% inhibition of glutamate (B1630785) release. nih.gov This provides evidence for its dose-dependent ability to modulate the release of key neurotransmitters.

In Vitro Research Findings on SNAP-8 Modulation of Neurotransmitter Release
NeurotransmitterExperimental ModelSNAP-8 ConcentrationObserved EffectReference
GlutamateIn vitro assay1.5 mM43% inhibition of release nih.gov

Interaction with Calcium Ion Signaling Pathways (Ca2+-dependent processes)

The process of neurotransmitter release via SNARE-mediated exocytosis is fundamentally dependent on calcium ions (Ca2+). The influx of Ca2+ into the presynaptic terminal is the trigger that initiates the final steps of vesicle fusion. While the primary action of SNAP-8 is the competitive inhibition of the SNARE complex, this action indirectly interferes with a Ca2+-dependent process.

However, there is currently a lack of direct evidence in the scientific literature to suggest that SNAP-8 interacts directly with calcium ion signaling pathways, such as by binding to calcium channels or altering intracellular calcium concentrations through other mechanisms. The modulation of exocytosis by SNAP-8 is understood to occur downstream of the calcium influx, at the level of the protein machinery responsible for membrane fusion. Therefore, its role in Ca2+-dependent processes is a consequence of its impact on the SNARE complex rather than a direct modulation of calcium signaling itself.

Influence on Dermal Contractile Fibroblasts in Experimental Models

Beyond its effects on neuronal signaling, research has begun to explore the potential influence of SNAP-8 on other cell types, including dermal contractile fibroblasts. These cells are crucial for wound healing and maintaining the structural integrity of the skin through their ability to contract the extracellular matrix.

While the concept of peptides influencing fibroblast activity is established, specific experimental data on the direct effects of SNAP-8 on the contractile function of dermal fibroblasts in models such as fibroblast-populated collagen lattices are not yet widely available in the peer-reviewed literature. The hypothesis that SNAP-8 may modulate fibroblast contraction remains an area for further investigation.

Structure Activity Relationship Sar and Peptide Design Principles

Comparative Analysis with Acetyl Hexapeptide-3 (B12377308) (Argireline)

Acetyl Glutamyl Heptapeptide-3 (SNAP-8) is a synthetic octapeptide that was developed as an evolution of the well-known hexapeptide, Acetyl Hexapeptide-3 (Argireline). polarispeptides.comcreative-peptides.com Both peptides are designed to mimic the N-terminal end of the SNAP-25 protein (Synaptosomal-Associated Protein of 25 kDa). creative-peptides.comnih.gov This mimicry allows them to compete with the natural SNAP-25 protein for a position within the SNARE (Soluble NSF Attachment Protein Receptor) complex. polarispeptides.comcreative-peptides.comcossma.com By interfering with the formation and stability of this complex, the peptides modulate the release of neurotransmitters, such as acetylcholine (B1216132), which are necessary for muscle contraction. creative-peptides.comcorepeptides.combiotechpeptides.com This leads to a reduction in the repetitive muscle contractions that cause expression lines. polarispeptides.com

While they share a common mechanism, their structural differences lead to distinct activity profiles. SNAP-8 is generally considered a more advanced and potent version of Argireline. hubmeded.com

Table 1: Peptide Attribute Comparison
AttributeAcetyl Glutamyl Heptapeptide-3 (SNAP-8)Acetyl Hexapeptide-3 (Argireline)
Peptide LengthOctapeptide (8 amino acids) polarispeptides.comHexapeptide (6 amino acids) polarispeptides.com
Amino Acid SequenceAc-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 nih.govcorepeptides.comAc-Glu-Glu-Met-Gln-Arg-Arg-NH2 corepeptides.comresearchgate.net
Mechanism of ActionCompetes with SNAP-25 for a position in the SNARE complex, destabilizing it and reducing neurotransmitter release. creative-peptides.comnih.govnbinno.comCompetes with SNAP-25 for a position in the SNARE complex, destabilizing it and reducing neurotransmitter release. biotechpeptides.comwikipedia.org

The primary structural difference between SNAP-8 and Argireline is the elongation of the peptide chain in SNAP-8. polarispeptides.com It is produced by extending the sequence of Acetyl Hexapeptide-3 with two additional amino acids, Alanine (Ala) and Aspartic Acid (Asp), at the C-terminus. corepeptides.comresearchgate.net This structural modification is a direct result of peptide design principles aimed at enhancing biological activity.

The addition of these two amino acids is believed to contribute to an enhanced efficacy profile. polarispeptides.com This elongation may allow for a more targeted and sustained inhibition of the SNARE complex compared to its hexapeptide predecessor. polarispeptides.com Research and manufacturer data suggest that this enhanced interaction translates to a greater reduction in wrinkle depth. For instance, one manufacturer's study found that a 10% SNAP-8 solution resulted in a 34.98% reduction in wrinkles, compared to a 27.05% reduction with a 10% Argireline solution over a 28-day period. incidecoder.com Another report indicated that a 10% SNAP-8 solution could reduce wrinkle depth by up to 63.18% in 28 days. saian.net This suggests that the longer peptide chain may improve its binding affinity to target proteins involved in muscle contraction. polarispeptides.com

Table 2: Comparative Efficacy Data (Manufacturer Claim)
Peptide Solution (10%)Wrinkle Reduction (28 days, twice daily use)Reference
Acetyl Glutamyl Heptapeptide-3 (SNAP-8)34.98% incidecoder.com
Acetyl Hexapeptide-3 (Argireline)27.05% incidecoder.com

Methodological Approaches to SAR Studies in Peptide Science

Structure-Activity Relationship (SAR) studies are a critical component of peptide research, aimed at understanding how a peptide's structure dictates its biological function. nih.gov These studies involve the systematic modification of a lead peptide to gain insight into the molecular determinants of its interactions with biological targets. nih.gov The ultimate goal is to design new compounds with improved properties such as efficacy, selectivity, and stability. creative-peptides.com

Methodologies for SAR studies in peptide science can be broadly categorized into experimental and computational approaches. oncodesign-services.com

Experimental Approaches : These involve the chemical synthesis of a series of structurally related peptide analogs. oncodesign-services.com The biological activity of each new compound is then measured using relevant biological assays. oncodesign-services.com Common structural modifications include:

Amino Acid Substitution : Replacing specific amino acids with others (e.g., with D-amino acids instead of L-amino acids) to probe the importance of side-chain chemistry and stereochemistry. creative-peptides.com

Peptide Chain Truncation or Elongation : Systematically shortening or lengthening the peptide to identify the minimal active sequence and the effect of chain length on activity. creative-peptides.com The development of SNAP-8 from Argireline is a prime example of this.

Introduction of Non-natural Amino Acids : Incorporating synthetic amino acids to introduce novel chemical properties or conformational constraints.

Terminal Modifications : Altering the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) to affect stability and activity, as seen in both SNAP-8 and Argireline.

Computational Approaches : These methods use computer modeling and machine learning to predict the biological activity of compounds based on their chemical structure. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) : This technique builds mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgcreative-proteomics.com QSAR models can then be used to predict the activity of novel, unsynthesized peptides, streamlining the design process. creative-proteomics.com

Molecular Modeling and Docking : These computational tools create three-dimensional models of peptides and their biological targets (like the SNARE complex). oncodesign-services.com This allows researchers to simulate their interaction, visualize binding modes, and predict how structural changes might affect this interaction.

Rational Design of Acetyl Glutamyl Heptapeptide-3 Analogs for Research Probes

The rational design of peptide analogs is a direct application of SAR principles. By creating analogs of Acetyl Glutamyl Heptapeptide-3, researchers can develop valuable probes to further investigate its mechanism of action and explore new functionalities.

Based on established peptide modification strategies, several approaches could be taken to design SNAP-8 analogs for research:

Alanine Scanning : Systematically replacing each amino acid in the SNAP-8 sequence (Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp) with alanine. This would help identify which residues are critical for its competitive binding to the SNARE complex.

Truncation Analogs : Creating shorter versions of SNAP-8, for example, a heptapeptide (B1575542) by removing the C-terminal Aspartic Acid, to determine if the full octapeptide length is essential for its enhanced activity over Argireline.

Conjugation of Reporter Molecules : Attaching fluorescent tags or biotin (B1667282) to the peptide chain. These labeled analogs could be used in cellular imaging studies to visualize the peptide's penetration into skin cells and its localization relative to the SNARE complex, providing direct evidence of its mechanism.

Lipidation : Adding a lipid moiety, such as a palmitoyl (B13399708) group, to the N-terminus. This modification, which has been explored with Acetyl Hexapeptide-3 to study its effects on nociception, could be used to create SNAP-8 analogs with altered skin penetration properties or to investigate other potential biological activities. biotechpeptides.com

D-Amino Acid Substitution : Replacing one or more of the L-amino acids with their D-isomers. This can increase the peptide's resistance to enzymatic degradation, potentially prolonging its activity. Such analogs could be used to study the relationship between peptide stability and the duration of its muscle-relaxing effect. An example of this strategy in a related field is the design of Leuphasyl-derived peptides containing D-tyrosine, which resulted in analogs with dual anti-wrinkle and whitening properties. nih.gov

By synthesizing and testing such rationally designed analogs, researchers can gain a more profound understanding of the specific structural requirements for the bioactivity of Acetyl Glutamyl Heptapeptide-3.

Advanced Methodologies for Investigating Acetyl Glutamyl Heptapeptide 3

In Vitro Assay Systems for Mechanistic Elucidation

To understand how Acetyl Glutamyl Heptapeptide-3 exerts its effects at a molecular level, researchers utilize specialized in vitro assay systems. These controlled laboratory experiments are crucial for confirming the peptide's mechanism of action, which is understood to involve the modulation of neurotransmitter release through its interaction with the SNARE (Soluble NSF Attachment Protein Receptor) complex. acs.orgscribd.com

Neurotransmitter Release Inhibition Assays

Acetyl Glutamyl Heptapeptide-3 is designed to mimic the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex. acs.orgscribd.com By competing with SNAP-25, the peptide can modulate the formation of this complex, which is essential for the fusion of vesicles containing neurotransmitters with the presynaptic membrane. This modulation leads to a reduction in the release of neurotransmitters like catecholamines and glutamate (B1630785). researchgate.net To quantify this inhibitory effect, specific in vitro assays are employed.

Chromaffin Cell Catecholamine Release Assay: Adrenal chromaffin cells are frequently used as a model system for studying the release of catecholamines, such as adrenaline and noradrenaline. nih.gov In this assay, cultured chromaffin cells are incubated with Acetyl Glutamyl Heptapeptide-3 at various concentrations. The cells are then stimulated to release their catecholamine content, often using a chemical stimulus like nicotine (B1678760) or a high concentration of potassium to depolarize the cell membrane. frontiersin.orgnih.gov The amount of catecholamines released into the culture medium is then quantified, typically using high-performance liquid chromatography (HPLC). frontiersin.org By comparing the amount of catecholamine released from peptide-treated cells to that of untreated control cells, the inhibitory effect of Acetyl Glutamyl Heptapeptide-3 can be precisely measured.

Neuronal Glutamate Release Assay: To investigate the effect of Acetyl Glutamyl Heptapeptide-3 on neuronal communication, glutamate release assays are conducted using primary neuron cultures. researchgate.net Glutamate is a primary excitatory neurotransmitter in the central nervous system. pnas.org In this assay, cultured neurons are exposed to the peptide, and then stimulated to induce neurotransmitter release. The concentration of glutamate in the extracellular medium is then measured. Genetically encoded fluorescent nanosensors, such as iGluSnFR, can be used to optically measure glutamate release from individual synapses, providing a high level of spatial and temporal resolution. frontiersin.orgnih.gov The reduction in glutamate release in the presence of Acetyl Glutamyl Heptapeptide-3 provides further evidence of its mechanism of action. researchgate.net

Table 1: In Vitro Inhibition of Neurotransmitter Release by Acetyl Glutamyl Heptapeptide-3
Assay TypeModel SystemMeasured NeurotransmitterObserved Inhibition
Catecholamine Release AssayChromaffin CellsAdrenaline and NoradrenalineSignificant reduction in stimulated release. researchgate.net
Glutamate Release AssayPrimary Neuron CultureGlutamateDemonstrated modulation of glutamate release. researchgate.net

SNARE Complex Assembly Assays

The primary molecular target of Acetyl Glutamyl Heptapeptide-3 is the SNARE complex itself. Therefore, in vitro assays that directly measure the formation of this complex are fundamental to understanding the peptide's efficacy. These assays typically involve purified recombinant SNARE proteins.

In Vitro SNARE Complex Reconstitution Assay: This cell-free assay allows for the direct observation of SNARE complex formation in a controlled environment. researchgate.net The core neuronal SNARE proteins—synaptobrevin (a vesicle-associated membrane protein or VAMP), syntaxin (B1175090), and SNAP-25—are produced using recombinant DNA technology and purified. nih.gov These proteins are then mixed in a solution that allows them to self-assemble into the stable ternary SNARE complex. To assess the inhibitory effect of Acetyl Glutamyl Heptapeptide-3, the peptide is included in the reaction mixture. The amount of SNARE complex formed is then quantified. This can be achieved by techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where the stable SNARE complex migrates as a distinct band. researchgate.net The intensity of this band can be measured to determine the extent of complex formation. A reduction in the intensity of the SNARE complex band in the presence of Acetyl Glutamyl Heptapeptide-3 indicates its ability to interfere with the assembly process. researchgate.net

Table 2: Efficacy of Acetyl Glutamyl Heptapeptide-3 in In Vitro SNARE Complex Formation Inhibition
ConditionSNARE Complex Formation (%)
Positive Control (Native SNAP-25)~95%
Acetyl Glutamyl Heptapeptide-3~30%
Negative Control (Heat Denatured)~5%

Data adapted from in vitro reconstitution assays comparing the peptide to native SNAP-25. acs.org

Peptide Synthesis Technologies

The production of Acetyl Glutamyl Heptapeptide-3, a peptide with a specific sequence of eight amino acids (Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2), is achieved through chemical synthesis. The two primary methodologies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice of method depends on factors such as the desired scale of production, purity requirements, and environmental considerations.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry, SPPS is the most common method for producing peptides in both laboratory and industrial settings. nih.gov The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.

The synthesis begins with the C-terminal amino acid of the desired peptide being attached to the resin. The synthesis then proceeds in cycles, with each cycle consisting of two main steps:

Deprotection: The Nα-amino group of the resin-bound amino acid is protected by a temporary protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edu

Coupling: The next Nα-Fmoc-protected amino acid in the sequence is activated and then added to the deprotected amino group of the resin-bound peptide. This forms a new peptide bond. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). chempep.com

After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. This cycle is repeated until the entire peptide sequence has been assembled. Finally, the completed peptide is cleaved from the resin, and any permanent protecting groups on the amino acid side chains are removed, typically using a strong acid such as trifluoroacetic acid (TFA). nih.gov

Liquid-Phase Peptide Synthesis (LPPS) Methodologies

In LPPS, the peptide is synthesized in solution without being attached to a solid support. bachem.com This method can be advantageous for the large-scale production of shorter peptides and allows for the purification of peptide fragments at intermediate stages of the synthesis. chempep.com

LPPS involves the coupling of protected amino acids or peptide fragments in a suitable solvent. After each coupling step, the product is isolated from the reaction mixture, often by precipitation and filtration, before proceeding to the next deprotection and coupling cycle. bachem.com While LPPS can be more labor-intensive than SPPS due to the need for purification after each step, it can offer higher yields and purity for certain peptide sequences and is more amenable to process monitoring. nih.gov

Table 3: General Comparison of SPPS and LPPS for Peptide Synthesis
FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
SupportInsoluble solid resinSoluble in the reaction medium
PurificationFiltration and washing of the resinPrecipitation, extraction, or chromatography after each step
AutomationHighly amenable to automationLess commonly automated
ScalabilityWell-established for large-scale productionAdvantageous for very large-scale synthesis of shorter peptides
Reagent UsageOften requires an excess of reagentsCan be more economical with reagents

Sustainable and Green Chemistry Approaches in Peptide Production

The chemical synthesis of peptides, particularly SPPS, traditionally utilizes large quantities of hazardous solvents and reagents, leading to significant environmental concerns. acs.org As a result, there is a growing emphasis on developing more sustainable and greener approaches to peptide production.

Green Solvents: A major focus of green peptide chemistry is the replacement of conventional solvents like DMF, N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. tandfonline.comresearchgate.net Solvents being investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and mixtures of solvents like anisole (B1667542) and N-octyl-2-pyrrolidone (NOP). tandfonline.comacs.org The effectiveness of these greener solvents is evaluated based on their ability to swell the synthesis resin, solubilize the protected amino acids and reagents, and facilitate efficient coupling and deprotection reactions. tandfonline.com

Process Mass Intensity (PMI): To quantitatively assess the environmental impact of a chemical process, a metric known as Process Mass Intensity (PMI) is often used. PMI is the ratio of the total mass of materials (raw materials, solvents, water, etc.) used in a process to the mass of the final product. acs.orgnih.gov The PMI for traditional SPPS can be very high, often in the thousands, indicating a large amount of waste is generated per kilogram of peptide produced. nih.govacs.orgacs.orgresearchgate.net By adopting greener solvents and optimizing reaction conditions, the goal is to significantly reduce the PMI of peptide synthesis.

Table 4: Process Mass Intensity (PMI) for Different Pharmaceutical Manufacturing Processes
Manufacturing ProcessMedian/Average PMI (kg waste/kg product)
Small Molecules168 - 308
Biopharmaceuticals~8,300
Solid-Phase Peptide Synthesis (SPPS)~13,000

Data from a holistic analysis of current peptide manufacturing processes. nih.govacs.orgacs.orgnih.govresearchgate.net

Analytical Quantification and Characterization Techniques

The precise analysis of Acetyl Glutamyl Heptapeptide-3 relies on a combination of powerful chromatographic and spectroscopic methods. These techniques provide both quantitative data on the concentration of the peptide in various formulations and qualitative information regarding its structure and integrity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of Acetyl Glutamyl Heptapeptide-3. This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, enabling the detection of the peptide at very low concentrations even in complex matrices.

A validated LC-MS/MS method has been developed for the determination of Acetyl Glutamyl Heptapeptide-3, demonstrating excellent performance characteristics. nih.govmdpi.com The method's robustness is underpinned by optimized chromatographic and mass spectrometric parameters, ensuring reliable and reproducible results. nih.govmdpi.com

Chromatographic Conditions:

Effective separation is typically achieved using a reversed-phase C18 column. nih.govmdpi.com The mobile phase often consists of a gradient mixture of an aqueous solution containing a modifying agent, such as formic acid or trifluoroacetic acid, and an organic solvent like acetonitrile. mdpi.com This gradient elution allows for the efficient separation of the peptide from other components in the sample.

Mass Spectrometric Parameters:

Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govmdpi.com Specific precursor and product ion transitions are monitored for both Acetyl Glutamyl Heptapeptide-3 and an internal standard, which is often a structurally similar peptide like Acetyl Hexapeptide-3 (B12377308). mdpi.com

Table 1: LC-MS/MS Method Parameters and Performance for Acetyl Glutamyl Heptapeptide-3 Analysis

ParameterValue/Condition
Chromatographic Column Betabasic-18 (30 mm × 2.1 mm, 5 μm)
Mobile Phase A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Precursor Ion (m/z) 538.5
Product Ions (m/z) 212.2, 326.2, 595.4
Collision Energy (V) 36, 27, 30 (for respective product ions)
Linearity (r) ≥ 0.9971
Limit of Quantification (LOQ) 0.0125 ng/mL
Repeatability (%RSD) 0.02 to 0.12
Accuracy (%RE) -1.68 to 1.44

Data compiled from a study on the method development for Acetyl Octapeptide-3 analysis by liquid chromatography-tandem mass spectrometry. nih.govmdpi.comnih.gov

Other Chromatographic and Spectroscopic Methods in Peptide Characterization

Beyond LC-MS/MS, a suite of other analytical techniques is instrumental in the comprehensive characterization of Acetyl Glutamyl Heptapeptide-3.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):

HPLC with UV detection is a widely used technique for the purity assessment and quantification of peptides. The peptide bond absorbs UV light, typically around 210-220 nm, allowing for its detection. nih.gov When aromatic amino acids are present, detection at 250-290 nm can also be utilized. nih.gov The retention time of the peptide on a reversed-phase column is a key identifier, and the peak area can be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of peptides in solution. rsc.org Both one-dimensional and two-dimensional NMR experiments can provide detailed information about the peptide's amino acid sequence, conformation, and the presence of any modifications. rsc.orgnih.gov Chemical shifts of protons and carbons are unique to the specific chemical environment of each atom within the peptide. rsc.orgsigmaaldrich.com

Capillary Electrophoresis (CE):

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. nih.gov For peptides, this technique can be used to assess purity and analyze charge variants. The migration time of the peptide through the capillary is a characteristic parameter. nih.gov CE can be particularly useful for separating small peptides and can be coupled with mass spectrometry for enhanced identification. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of their amide bonds. researchgate.net Characteristic absorption bands, such as the Amide I and Amide II bands, can indicate the presence of alpha-helices, beta-sheets, or random coil structures. researchgate.net

Table 2: Overview of Other Analytical Techniques for Acetyl Glutamyl Heptapeptide-3 Characterization

TechniqueKey Parameters MeasuredInformation Provided
HPLC-UV Retention Time, Peak AreaPurity, Quantification
NMR Spectroscopy Chemical Shifts, Coupling Constants, NOEsPrimary and Secondary Structure, Conformation
Capillary Electrophoresis Migration Time, Peak AreaPurity, Charge Variant Analysis
FTIR Spectroscopy Vibrational Frequencies (Amide I, II)Secondary Structure (α-helix, β-sheet)

Theoretical Implications and Future Research Directions

Acetyl Glutamyl Heptapeptide-3 as a Research Tool in Neuroscience

The peptide's ability to interact with core components of the neuronal machinery makes it a compelling tool for neuroscientific research. By modulating neurotransmitter release, SNAP-8 can offer insights into the fundamental processes that govern synaptic communication and muscle control. romania-insider.com

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The SNARE protein SNAP-25, which the peptide mimics, plays a crucial role in the exocytosis of neurotransmitters and is involved in the dynamics of N-methyl-D-aspartate (NMDA) receptors, which are critical for long-term potentiation (LTP), a cellular correlate of learning. nih.gov Research has shown that reduced levels of SNAP-25 can lead to abnormal presynaptic short-term plasticity, shifting synapses from paired-pulse facilitation to paired-pulse depression in early developmental stages. nih.gov

By acting as a competitive inhibitor of the native SNAP-25 protein, Acetyl Glutamyl Heptapeptide-3 could be used as a research tool to dissect these mechanisms. polarispeptides.combiotechpeptides.com Its application in neuronal cultures or model organisms could allow scientists to reversibly modulate SNARE complex efficacy and observe the downstream effects on synaptic strength and plasticity. romania-insider.com This could provide clearer insights into how the availability and function of SNAP-25 contribute to both short-term and long-term synaptic changes. romania-insider.comnih.gov

The release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction is the primary signal for muscle contraction. polarispeptides.com This release is critically dependent on the successful assembly of the SNARE complex, which facilitates the fusion of synaptic vesicles with the presynaptic membrane. corepeptides.combiotechpeptides.com Acetyl Glutamyl Heptapeptide-3 is theorized to disrupt this process by occupying the binding sites on proteins like syntaxin (B1175090) and synaptobrevin, thereby preventing the SNARE complex from fully forming. corepeptides.compolarispeptides.com

This inhibitory action makes the peptide a valuable instrument for studying the intricacies of neuromuscular signaling. Researchers can use it to:

Investigate the specific contribution of SNARE complex destabilization to the reduction of neurotransmitter release. biotechpeptides.com

Explore the downstream consequences of reduced acetylcholine release on muscle cell excitation and contraction. polarispeptides.com

Model pathological conditions where neuromuscular transmission is impaired.

By providing a method to finely tune the efficiency of neurotransmitter release, the peptide allows for detailed examination of the signaling cascade from the presynaptic terminal to the postsynaptic muscle response.

Contributions to Molecular Biology Research

Beyond neuroscience, the specific mechanism of Acetyl Glutamyl Heptapeptide-3 offers potential as a specialized tool in molecular biology to explore fundamental cellular processes involving protein interactions and membrane dynamics. romania-insider.com

The formation of the SNARE complex is a model system for studying protein-protein interactions. It involves the precise assembly of SNAP-25, syntaxin, and synaptobrevin to drive membrane fusion. corepeptides.com Acetyl Glutamyl Heptapeptide-3 acts as a competitive antagonist in this system. biotechpeptides.com This makes it a useful tool for studying the dynamics of these interactions. romania-insider.com Researchers could utilize the peptide to:

Determine the kinetic parameters of SNARE complex assembly by observing how different concentrations of the peptide affect the rate of complex formation.

Identify the critical binding domains and residues necessary for the interaction between SNAP-25 and its partners.

Screen for other molecules that may enhance or disrupt this protein-protein interaction.

The peptide's potential to interfere with these interactions suggests it can be a helpful tool for probing cellular signaling pathways. romania-insider.com

Table 1: SNARE Complex Proteins and Theoretical Interaction with Acetyl Glutamyl Heptapeptide-3

Protein ComponentLocationFunction in SNARE ComplexTheoretical Interaction with Acetyl Glutamyl Heptapeptide-3
SNAP-25 (Synaptosomal-associated protein 25)Presynaptic membrane (t-SNARE)Contributes two α-helices to the four-helix bundle of the SNARE core complex. nih.govCompetes with SNAP-25 for binding sites, acting as a structural mimic of its N-terminal domain. corepeptides.compolarispeptides.com
SyntaxinPresynaptic membrane (t-SNARE)Provides one α-helix to the complex and acts as a docking site. corepeptides.comnih.govTheorized to occupy binding sites on Syntaxin, preventing its proper association with SNAP-25. corepeptides.com
Synaptobrevin (VAMP)Synaptic vesicle membrane (v-SNARE)Provides the fourth α-helix, bridging the vesicle and presynaptic membranes. corepeptides.comnih.govMay disrupt the binding interface between Synaptobrevin and the other SNARE components. corepeptides.com

Vesicle trafficking and exocytosis are essential processes in all eukaryotic cells, responsible for transporting molecules, releasing hormones, and enabling cell-to-cell communication. romania-insider.com The SNARE machinery is central to the final step of this process: membrane fusion. biotechpeptides.com By destabilizing the SNARE complex, Acetyl Glutamyl Heptapeptide-3 effectively inhibits vesicle fusion. biotechpeptides.com

This property allows it to be used as a tool to study the consequences of disrupting this critical step. Researchers can investigate questions such as:

What happens to synaptic vesicles when they are docked but unable to fuse with the membrane?

How do cells regulate the clearance and recycling of stalled vesicles?

Are there alternative or compensatory pathways for exocytosis when the primary SNARE mechanism is inhibited?

The peptide's utility may extend to studying exocytosis in non-neuronal cells, such as those in the endocrine or immune systems, which also rely on SNARE-mediated vesicle fusion. romania-insider.com

Potential in Developing Peptide-Based Technologies for Biosensing and Diagnostics

Peptides are increasingly used in the development of biosensors due to their high specificity, stability, and ease of synthesis. nih.govresearchgate.netresearchgate.net They can be designed as biorecognition elements that bind to specific analytes, including proteins, metal ions, or nucleic acids. monash.edu The interaction between the peptide and its target can be converted into a measurable signal, often through electrochemical or optical methods. mdpi.com

Given its specific interaction with components of the SNARE complex, Acetyl Glutamyl Heptapeptide-3 could theoretically be adapted for biosensing and diagnostic applications. While direct research in this area is nascent, its known binding properties suggest several future possibilities:

Diagnostic Assays: An immobilized version of the peptide could be used on a sensor chip to detect the presence or quantify the levels of SNARE proteins like syntaxin in biological samples. This could have applications in research settings for studying diseases where SNARE protein expression is altered.

Screening Tools: A biosensor incorporating the peptide could be used in high-throughput screening assays to identify new drugs that modulate the formation of the SNARE complex.

Competitive Binding Sensors: The peptide could be used in a competitive assay where it competes with a target analyte for binding to a receptor (e.g., a fragment of syntaxin). The displacement of a labeled version of the peptide would generate a signal, allowing for the quantification of the analyte.

Table 2: Theoretical Peptide-Based Biosensor Designs Using Acetyl Glutamyl Heptapeptide-3

Biosensor TypeBiorecognition ElementTarget AnalytePotential Detection PrincipleTheoretical Application
Electrochemical SensorImmobilized Acetyl Glutamyl Heptapeptide-3Syntaxin or SynaptobrevinChange in impedance or current upon protein binding to the peptide on an electrode surface. monash.eduQuantification of SNARE proteins in cell lysates for molecular biology research.
Fluorescence Resonance Energy Transfer (FRET) SensorPeptide labeled with a donor fluorophoreSNARE complex proteins labeled with an acceptor fluorophoreChange in FRET signal upon competitive binding of the peptide, disrupting the interaction between labeled SNARE proteins. monash.eduHigh-throughput screening of small molecules that inhibit SNARE complex formation.
Surface Plasmon Resonance (SPR) SensorImmobilized SNARE protein fragment (e.g., Syntaxin)Acetyl Glutamyl Heptapeptide-3Measures the change in refractive index as the peptide binds to the immobilized protein, allowing for real-time analysis of binding kinetics. researchgate.netCharacterizing the binding affinity and kinetics of the peptide and its derivatives.

Synergistic Research with Other Bioactive Compounds in In Vitro Models

The exploration of Acetyl Glutamyl Heptapeptide-3 (SNAP-8) in combination with other bioactive compounds within in vitro models has revealed promising synergistic interactions. This research aims to elucidate how combining SNAP-8 with other agents can yield enhanced effects, primarily by targeting different biological pathways involved in skin aging and muscle contraction. The underlying principle of this synergistic approach is that the combined effect of two or more compounds is greater than the sum of their individual effects.

In vitro studies have been instrumental in identifying and quantifying these synergies, providing a scientific basis for the development of more effective cosmetic formulations. These studies often involve co-culturing relevant cell types, such as neurons and fibroblasts, and observing the biochemical and cellular responses to the combined application of SNAP-8 and other bioactive molecules.

One of the key areas of investigation is the combination of SNAP-8 with other neuropeptides that also influence the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, albeit through different mechanisms. For instance, an in vitro assay highlighted a synergistic effect between SNAP-8 and Leuphasyl (Pentapeptide-18). nih.gov In this study, the compounds were tested independently and in combination for their ability to inhibit glutamate (B1630785) release, a key step in muscle contraction. When tested alone at a concentration of 0.75 mM, Leuphasyl and SNAP-8 demonstrated 7% and 38% inhibition, respectively. nih.gov However, when combined at the same concentration, the total inhibition of glutamate release increased to 47%, a value greater than the additive effects of the individual peptides. nih.gov This suggests a cooperative mechanism of action at the molecular level.

The rationale for combining SNAP-8 with other peptides extends to those with different primary functions. For example, while SNAP-8 targets the SNARE complex to reduce muscle contractions, other peptides like GHK-Cu (Copper Tripeptide-1) are known to stimulate extracellular matrix renewal and support tissue repair. polarispeptides.com The theoretical synergy lies in addressing both the mechanical and biochemical factors of skin aging simultaneously. polarispeptides.com While SNAP-8 works to relax the tension from facial movements, GHK-Cu can support the underlying skin structure by promoting collagen regeneration. polarispeptides.com

Further research has explored the potential synergy between SNAP-8 and non-peptide compounds like hyaluronic acid. One study proposed that such a combination could significantly improve skin topography. corepeptides.com The observed potential benefits in test models included a reduction in wrinkle depth, alongside improvements in skin hydration and dermal density. corepeptides.com

The table below summarizes the findings from in vitro and related conceptual studies on the synergistic effects of SNAP-8 with other bioactive compounds.

Bioactive CompoundIn Vitro Model/AssayObserved Synergistic EffectReference
Leuphasyl (Pentapeptide-18) Glutamate release inhibition assayIncreased inhibition of glutamate release (47% combined vs. 7% and 38% individually) nih.gov
GHK-Cu (Copper Tripeptide-1) Conceptual framework based on distinct biological pathwaysComplementary action addressing both mechanical (neuromuscular relaxation) and biochemical (extracellular matrix renewal) aspects of skin aging. polarispeptides.com
Argireline (Acetyl Hexapeptide-8) Proposed synergistic mechanismEnhanced wrinkle reduction through a more comprehensive inhibition of muscle contractions. polarispeptides.com
Hyaluronic Acid Test models for skin topographyPotential for enhanced reduction in wrinkle depth and improvement in skin hydration and dermal density. corepeptides.com

These in vitro investigations underscore the potential of combination therapies involving SNAP-8. By targeting multiple facets of the aging process, from muscle contraction to extracellular matrix integrity and hydration, these synergistic approaches pave the way for more advanced and efficacious skincare research. Future research will likely focus on further quantifying these synergies and exploring combinations with a wider range of bioactive compounds in sophisticated in vitro skin models.

Q & A

Q. What analytical methods are recommended for quantifying SNAP-8 in transdermal formulations like microneedle patches?

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using multiple reaction monitoring (MRM) mode is optimal. Key parameters include:

  • Linearity : Calibration curves (0.0125–0.15 ng/μL) with correlation coefficients ≥0.9971 .
  • Sensitivity : Limit of detection (LOD) = 0.0025 ng/mg; limit of quantification (LOQ) = 0.0125 ng/mg .
  • Accuracy and Precision : Recovery rates of ~76.7%, with %RSD ≤0.12 and %RE within ±1.68 .
  • Matrix Effects : Use matrix-matched calibration to mitigate interference from patch components, reducing quantification errors by ~16.3% compared to solvent-based methods .

Q. How does SNAP-8 exert its anti-wrinkle effects at the molecular level?

SNAP-8 inhibits neurotransmitter release by stabilizing the SNARE complex (via SNAP-25 modulation), thereby reducing muscle contractions that contribute to dynamic wrinkles. It extends the stability of the SNARE complex compared to shorter peptides like Acetyl hexapeptide-3, leading to prolonged efficacy .

Q. What are the optimal storage and handling conditions for SNAP-8 in laboratory settings?

  • Storage : Lyophilized powder should be stored at -20°C, with reconstituted solutions kept at -20°C and used within one month .
  • Stability : Degrades rapidly at room temperature; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How should in vivo studies be designed to evaluate SNAP-8’s anti-wrinkle efficacy?

  • Parameters :
    • Use human or animal models with induced dynamic wrinkles (e.g., repetitive muscle stimulation).
    • Apply SNAP-8 at concentrations ≥10% in formulations for 28 days to observe ~63% wrinkle reduction .
    • Include controls (e.g., placebo, Acetyl hexapeptide-3) to benchmark efficacy .
  • Outcome Measures : Quantify wrinkle depth via 3D imaging and measure muscle activity via electromyography (EMG) .

Q. How do matrix effects impact SNAP-8 quantification, and what strategies address this?

  • Challenge : Excipients in microneedle patches (e.g., polymers) suppress ionization efficiency, leading to underestimation of SNAP-8 levels by ~16.3% .
  • Solution :
    • Prepare calibration curves using blank patch extracts to mimic the sample matrix.
    • Optimize LC conditions (e.g., 0.1% formic acid in mobile phase) to enhance peptide ionization .

Q. What are the barriers to transdermal delivery of SNAP-8, and how can they be overcome?

  • Barriers : High molecular weight (1075 Da) limits passive skin permeation .
  • Solutions :
    • Use microneedle patches to bypass the stratum corneum, achieving direct dermal delivery .
    • Formulate with penetration enhancers (e.g., caprylyl glycol) to improve solubility and stability .

Q. How do structural differences between SNAP-8 and Acetyl hexapeptide-3 influence their mechanisms?

  • Structural Variance : SNAP-8 is an octapeptide (Ac-EEMQRRAD-NH2) with two additional residues compared to Acetyl hexapeptide-3 .
  • Functional Impact : The extended sequence enhances SNAP-25 binding, increasing SNARE complex stabilization by ~30% and prolonging muscle relaxation .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported efficacy values for SNAP-8?

  • Source of Variability : Differences in formulation (e.g., peptide concentration, delivery systems) and measurement techniques (e.g., LC-MS/MS vs. ELISA) .
  • Mitigation : Standardize protocols across studies, such as using MRM-based LC-MS/MS for quantification and controlled in vivo models .

Methodological Recommendations

Q. What peptide modification strategies enhance SNAP-8’s stability in formulations?

  • Acetylation : The N-terminal acetyl group protects against enzymatic degradation .
  • Conjugation : Link to carrier peptides or polymers (e.g., hyaluronic acid) to improve solubility and transdermal delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.